3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid
CAS No.: 16015-48-8
Cat. No.: VC21050057
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16015-48-8 |
---|---|
Molecular Formula | C11H10N2O3 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | 3-ethyl-4-oxophthalazine-1-carboxylic acid |
Standard InChI | InChI=1S/C11H10N2O3/c1-2-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16) |
Standard InChI Key | FFEQVFZHBLPYNH-UHFFFAOYSA-N |
SMILES | CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Canonical SMILES | CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phthalazine ring system fused with a benzene ring, where the nitrogen atoms at positions 1 and 2 form a dihydro structure. Key substituents include:
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Ethyl group at position 3, contributing to lipophilicity.
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Carboxylic acid at position 1, enabling hydrogen bonding and salt formation.
IUPAC Name: 3-Ethyl-4-oxophthalazine-1-carboxylic acid
Molecular Formula: C₁₁H₁₀N₂O₃
Molecular Weight: 218.21 g/mol .
Structural Data:
Property | Value | Source |
---|---|---|
SMILES | CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O | PubChem |
InChIKey | FFEQVFZHBLPYNH-UHFFFAOYSA-N | PubChem |
Hydrogen Bond Donors | 1 | PubChem |
Rotatable Bonds | 2 | PubChem |
LogP | 1.2 | PubChem |
Stability and Solubility
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its carboxylic acid group but limited aqueous solubility (logP = 1.2). Thermal stability is high, with decomposition observed above 236°C .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves cyclization reactions:
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Precursor Preparation: Phthalic anhydride reacts with ethylamine under reflux in acetone, forming an intermediate amide .
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Cyclization: The intermediate undergoes oxidative cyclization using agents like phosphorus oxychloride (POCl₃) or selenium dioxide (SeO₂) to form the phthalazine core .
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Oxidation: Introduction of the keto group at position 4 via controlled oxidation .
Example Reaction:
Industrial Optimization
Industrial processes employ continuous flow reactors to enhance yield (>85%) and purity (>95%). Key steps include:
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Solvent Selection: Tetrahydrofuran (THF) or ethanol for improved reaction kinetics.
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Catalysis: K₂CO₃ or triethylamine to accelerate cyclization .
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Purification: Recrystallization from ethanol-water mixtures.
Biological Activity and Mechanisms
Cell Line | IC₅₀ (μg/mL) | Survival Rate at 40 μg/mL | Source |
---|---|---|---|
HL-60 (Leukemia) | 12.3 | <10% | VulcanChem |
HCT-116 (Colon) | 18.7 | <10% | ACS Omega |
MDA-MB-231 (Breast) | 22.1 | 15% | ACS Omega |
Mechanism: Preliminary studies suggest inhibition of topoisomerase II and interference with nucleotide metabolism .
Antimicrobial Effects
The compound exhibits broad-spectrum activity:
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Gram-positive bacteria: MIC = 8–16 μg/mL (e.g., Staphylococcus aureus).
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Gram-negative bacteria: MIC = 16–32 μg/mL (e.g., Escherichia coli) .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for antitumor agents. Derivatives with modified ethyl or carboxyl groups show enhanced bioavailability and target specificity .
Example Derivative:
3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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Molecular Weight: 296.30 g/mol
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Activity: 30% higher cytotoxicity than the parent compound against HL-60 cells.
Structure-Activity Relationships (SAR)
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Ethyl Group: Essential for membrane permeability; replacing it with methyl reduces activity by 50%.
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Carboxylic Acid: Critical for hydrogen bonding with enzyme active sites; esterification abolishes activity .
Industrial and Research Applications
Dye and Pigment Synthesis
The phthalazine core contributes to chromophoric properties, enabling use in:
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Textile dyes: Stable azo derivatives with λₘₐₓ = 450–550 nm.
Analytical Chemistry
Used as a chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺) in spectrophotometric assays .
Comparison with Analogous Compounds
Future Directions
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